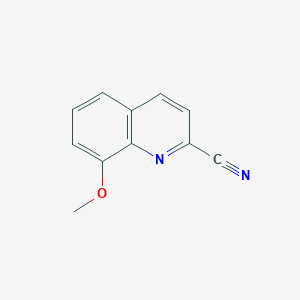

8-Methoxyquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSMTLWIGALEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 8 Methoxyquinoline 2 Carbonitrile

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of 8-Methoxyquinoline-2-carbonitrile. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR:

The ¹H NMR spectrum of a related compound, 8-methoxyquinoline (B1362559), shows characteristic signals for the methoxy (B1213986) group and the aromatic protons. researchgate.net For substituted quinolines, the chemical shifts are influenced by the position and nature of the substituents. For instance, in 2-phenylquinoline, the proton signals appear in the range of δ 7.4-8.2 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 2-phenylquinoline, the carbon signals are observed between δ 119.0 and 157.4 ppm. rsc.org For 8-methoxyquinoline, the methoxy carbon appears at a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 8-Methoxyquinoline-2-carbonitrile

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~110 |

| C4 | ~135 |

| C5 | ~122 |

| C6 | ~128 |

| C7 | ~115 |

| C8 | ~155 |

| C8a | ~140 |

| C4a | ~125 |

| CN | ~118 |

| OCH₃ | ~56 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR (HMBC, COSY, HSQC):

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between different atoms. mdpi.com

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the quinoline (B57606) ring system.

HSQC correlates directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com The IR spectrum of 8-Methoxyquinoline-2-carbonitrile is expected to show characteristic absorption bands.

A sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. The spectrum of the related 8-methoxyquinoline shows a C-H stretch around 3049 cm⁻¹ and a C=C stretch at 1570 cm⁻¹. researchgate.net Aromatic C-H bending vibrations are typically observed in the fingerprint region (1110-558 cm⁻¹). researchgate.net

Interactive Data Table: Characteristic IR Absorptions for 8-Methoxyquinoline-2-carbonitrile

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H stretch (methoxy) | 2950-2850 | Medium |

| Nitrile (C≡N) stretch | ~2230 | Sharp, Medium |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| C-O-C stretch (ether) | 1275-1200 | Strong |

| Aromatic C-H bend | 900-675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov For 8-Methoxyquinoline-2-carbonitrile, high-resolution mass spectrometry (HRMS) is essential to confirm its elemental composition. The mass spectrum of quinoline-2-carbonitrile (B74147) shows a prominent molecular ion peak. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. researchgate.net This technique provides information about the electronic transitions within the molecule, which are characteristic of conjugated systems like the quinoline ring. The UV-Vis spectrum of 8-hydroxyquinoline (B1678124), a related compound, exhibits absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. researchgate.net The introduction of a methoxy and a carbonitrile group would be expected to cause a shift in the absorption maxima.

Solid-State Characterization

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. uic.edu Single-crystal XRD analysis can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For instance, the crystal structure of 2-chloro-8-methoxyquinoline-3-carbaldehyde, a related derivative, revealed an almost planar quinoline fused-ring system. nih.gov Such analysis of 8-Methoxyquinoline-2-carbonitrile would definitively establish its molecular geometry and intermolecular interactions in the solid state.

Thermal Analysis Methods

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetric (DTG) analysis, are pivotal in assessing the thermal stability of 8-Methoxyquinoline-2-carbonitrile. TGA continuously measures the mass of a sample as it is heated at a constant rate, revealing temperature ranges where the compound decomposes. The resulting data, plotted as mass versus temperature, generates a TGA curve. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

To illustrate the type of data obtained from such an analysis, a hypothetical TGA/DTG dataset for a quinoline derivative is presented below. This demonstrates the typical thermal decomposition profile that might be expected for a compound like 8-Methoxyquinoline-2-carbonitrile.

| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Interpretation |

|---|---|---|---|

| 30-250 | ~1% | - | Loss of residual solvent or moisture |

| 250-400 | ~45% | 320 | Major decomposition step, fragmentation of the molecule |

| 400-600 | ~30% | 480 | Further decomposition of intermediates |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound. For 8-Methoxyquinoline-2-carbonitrile, the molecular formula is C₁₁H₈N₂O.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

While specific experimental elemental analysis data for 8-Methoxyquinoline-2-carbonitrile is not available in the surveyed literature, the expected results from such an analysis would closely match the theoretical values, typically within a margin of ±0.4%, which is a common standard for confirmation of a compound's purity.

Below is a table presenting the theoretical elemental composition of 8-Methoxyquinoline-2-carbonitrile alongside the generally accepted tolerance for experimental results.

| Element | Symbol | Theoretical Mass % | Expected Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 71.73 | 71.33 - 72.13 |

| Hydrogen | H | 4.38 | 3.98 - 4.78 |

| Nitrogen | N | 15.21 | 14.81 - 15.61 |

| Oxygen | O | 8.68 | 8.28 - 9.08 |

Reactivity and Reaction Pathways of 8 Methoxyquinoline 2 Carbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity governs the characteristic reactions of this functional group.

Hydrolysis Reactions

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids. rsc.org This reaction occurs in a two-step process, initially forming an amide intermediate which is subsequently hydrolyzed to the corresponding carboxylic acid. rsc.org

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. The nitrogen atom is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. rsc.orgrsc.org For 8-methoxyquinoline-2-carbonitrile, this reaction would yield 8-methoxyquinoline-2-carboxylic acid.

Reaction Scheme for Acid-Catalyzed Hydrolysis

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation and tautomerization lead to the amide intermediate. Further hydrolysis under basic conditions forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. rsc.org To obtain the free carboxylic acid, the resulting solution must be acidified. rsc.org

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat (reflux) | 8-Methoxyquinoline-2-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. HCl(aq) | 8-Methoxyquinoline-2-carboxylic acid |

This interactive table summarizes the general conditions for nitrile hydrolysis.

Reduction Pathways

The nitrile group can be reduced to a primary amine, a valuable synthetic transformation. Common laboratory methods for this reduction include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net

Reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to yield the primary amine. researchgate.net In the case of 8-methoxyquinoline-2-carbonitrile, this process would produce (8-methoxyquinolin-2-yl)methanamine (B15249342).

Catalytic hydrogenation is another effective method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or Raney nickel. researchgate.net This reaction is often performed at elevated temperature and pressure. For instance, related 1-cyanoisoquinoline derivatives have been successfully hydrogenated using a 10% Pd-C catalyst. clockss.org This method provides a pathway to (8-methoxyquinolin-2-yl)methanamine from 8-methoxyquinoline-2-carbonitrile.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. Acidic workup | (8-Methoxyquinolin-2-yl)methanamine |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, heat, pressure | (8-Methoxyquinolin-2-yl)methanamine |

| Borane-dimethylsulfide (BH₃-SMe₂) | THF, heat | (8-Methoxyquinolin-2-yl)methanamine |

This interactive table outlines common methods for the reduction of nitriles.

Nucleophilic Additions

The electrophilic carbon of the nitrile group is susceptible to attack by carbon nucleophiles, such as Grignard reagents. This reaction provides a valuable route for the synthesis of ketones. The Grignard reagent adds to the nitrile to form an intermediate imine anion, which is then hydrolyzed in a subsequent acidic workup step to yield a ketone. combichemistry.com

For example, the reaction of 8-methoxyquinoline-2-carbonitrile with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to produce an intermediate which, upon hydrolysis, yields 2-acetyl-8-methoxyquinoline. This reaction pathway allows for the formation of a new carbon-carbon bond at the former nitrile carbon.

General Reaction of a Nitrile with a Grignard Reagent

Reactivity of the Quinoline (B57606) Core

The reactivity of the quinoline ring in 8-methoxyquinoline-2-carbonitrile is influenced by the electronic properties of both the benzene (B151609) and pyridine (B92270) rings, as well as the directing effects of the methoxy (B1213986) and cyano substituents. The pyridine ring is generally electron-deficient, which deactivates it towards electrophilic attack compared to benzene. nih.gov

Electrophilic Aromatic Substitution

The position of electrophilic attack on the quinoline ring is determined by the combined directing effects of the existing substituents and the inherent reactivity of the ring system. The 8-methoxy group is a strong activating, ortho-, para-directing group. The nitrile group at the 2-position, however, is a deactivating, meta-directing group.

In electrophilic substitution reactions on 8-substituted quinolines, the attack generally occurs on the benzene ring, as the pyridine ring is deactivated by the nitrogen atom. The powerful activating effect of the 8-methoxy group directs incoming electrophiles primarily to the 5- and 7-positions. Research on the nitration of 8-methoxyquinoline (B1362559) has shown that the reaction yields 5-nitro-8-methoxyquinoline, demonstrating the directing influence of the methoxy group. researchgate.net Similarly, halogenation of 8-substituted quinolines with reagents like trihaloisocyanuric acid has been shown to be highly regioselective, yielding the C5-halogenated product. rsc.orgresearchgate.net

While the 2-cyano group deactivates the entire ring system, its effect is most pronounced on the pyridine ring. Therefore, for 8-methoxyquinoline-2-carbonitrile, electrophilic substitution is strongly predicted to occur at the C5 position, driven by the powerful activating and directing effect of the C8-methoxy group.

| Reaction | Reagent | Predicted Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-8-methoxyquinoline-2-carbonitrile | The 8-OCH₃ group is a strong ortho, para-director, activating the 5- and 7-positions. The 5-position is generally favored. |

| Bromination | Br₂ or NBS | 5-Bromo-8-methoxyquinoline-2-carbonitrile | The 8-OCH₃ group directs the electrophile to the 5-position. |

This interactive table summarizes the predicted outcomes of electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult unless an activating group is present. However, the reactivity of the quinoline ring towards nucleophiles can be significantly enhanced by N-oxidation. The formation of a quinoline N-oxide activates the 2- and 4-positions of the ring towards nucleophilic attack. researchgate.netnih.gov

For 8-methoxyquinoline-2-carbonitrile, conversion to the corresponding N-oxide would render the C2 position, already bearing the cyano group, even more electrophilic and susceptible to attack by nucleophiles. However, a more synthetically useful pathway involves nucleophilic substitution of hydrogen at the C2 position of the N-oxide. This has been demonstrated in the cyanation of quinoline N-oxides using reagents like trimethylsilyl (B98337) cyanide (TMSCN) to introduce a cyano group at the 2-position. researchgate.net While the target molecule already possesses a 2-cyano group, this reactivity highlights the enhanced electrophilicity of the C2 position upon N-oxidation. This activation strategy can be used for reactions with other nucleophiles, potentially leading to the substitution of other groups if present, or addition-elimination type reactions. For instance, studies have shown that quinoline N-oxides can react with various nucleophiles, including amines and sulfonyl sources, to yield C2-substituted quinolines. researchgate.net

Oxidation Reactions

Specific studies on the oxidation of 8-methoxyquinoline-2-carbonitrile are not extensively documented in the reviewed literature. However, the reactivity of the quinoline scaffold and related derivatives suggests potential oxidation pathways.

The quinoline ring system is generally stable to oxidation, but under strong conditions, the benzene ring is preferentially attacked, especially when activated by an electron-donating group. For instance, the oxidation of 8-hydroxyquinoline (B1678124), a related compound, to quinoline-5,8-dione has been achieved using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This suggests that the carbocyclic ring of 8-methoxyquinoline-2-carbonitrile could be susceptible to similar oxidation to form a quinone-type structure under specific catalytic conditions.

Conversely, the pyridine ring can be oxidized under different conditions. The oxidation of 2-methylquinoline (B7769805) to quinoline-2-carboxylic acid using reagents like potassium permanganate (B83412) demonstrates that substituents at the C2 position can be transformed. youtube.com While the nitrile group is already at a high oxidation state, it can undergo hydrolysis to a carboxylic acid or an amide under oxidative or harsh aqueous conditions, which can sometimes be an outcome of oxidation reactions in aqueous media.

It is also plausible that the methoxy group could be susceptible to oxidative cleavage, leading to the formation of 8-hydroxyquinoline-2-carbonitrile, although this would likely require specific reagents to achieve selectivity over ring oxidation.

Reactivity of the Methoxy Group

The methoxy group at the C8 position is a strong electron-donating group due to the +M (mesomeric) effect of the oxygen atom. This significantly influences the reactivity of the benzene portion of the quinoline ring system.

The primary reactivity associated with the methoxy group is its ability to direct electrophilic aromatic substitution. As an ortho-, para-directing group, it activates the C5 and C7 positions for attack by electrophiles. This is clearly demonstrated in nitration reactions, where 8-methoxyquinoline is readily converted to 5-nitro-8-methoxyquinoline. researchgate.netnnpub.org The reaction proceeds rapidly, highlighting the strong activating nature of the methoxy group. nnpub.org

The methoxy group itself can be formed via the Williamson ether synthesis, typically by reacting the corresponding 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. nnpub.org This reaction is fundamental for the synthesis of the title compound from its hydroxylated precursor.

While generally stable, the methyl ether linkage can be cleaved under harsh acidic conditions (e.g., with HBr or HI) or with specific demethylating agents like boron tribromide (BBr₃) to yield the corresponding phenol (B47542) (8-hydroxyquinoline-2-carbonitrile). This reaction is a common transformation in natural product synthesis and medicinal chemistry for modifying functional groups.

Mechanistic Investigations of Key Transformations

Mechanistic studies provide insight into the reaction pathways and intermediates that govern the transformations of quinoline derivatives.

One relevant investigation concerns the photoinduced substitution reaction of 2-quinolinecarbonitriles in alcoholic solvents. The proposed mechanism suggests that the reaction is initiated by a hydrogen-atom abstraction from the alcohol by the nitrogen atom of the quinoline nucleus in its excited singlet state (S₁). This excited state is presumed to be of a π,π* nature. The formation of a hydrogen bond between the quinoline nitrogen and the solvent (e.g., ethanol) was found to significantly facilitate this hydrogen-atom abstraction process, which is the key initiating step of the photosubstitution.

The Skraup synthesis, a classical method for preparing the quinoline skeleton, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). The mechanism proceeds through several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein.

Michael addition of the aniline to acrolein.

Acid-catalyzed cyclization of the resulting aldehyde.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to furnish the aromatic quinoline ring. iipseries.org

Understanding these fundamental mechanisms is crucial for predicting reactivity and designing synthetic routes for complex quinoline derivatives like 8-methoxyquinoline-2-carbonitrile.

Coordination Chemistry and Ligand Development from 8 Methoxyquinoline 2 Carbonitrile Scaffolds

Ligand Design Principles for Quinoline (B57606) Derivatives

The design of ligands based on the quinoline framework is guided by several key principles aimed at tuning their coordination properties and the functionalities of the resulting metal complexes. Quinoline and its derivatives are recognized as "privileged structures" in medicinal and coordination chemistry due to their inherent ability to bind to metal ions. scirp.orgscirp.org The core of their ligand capability lies in the nitrogen atom of the heterocyclic ring and a suitably positioned donor atom, which together create a chelate ring upon coordination to a metal center.

For 8-substituted quinolines, the substituent at the 8-position plays a crucial role in determining the ligand's properties. In the case of 8-hydroxyquinoline (B1678124), the hydroxyl group provides a second coordination site through its oxygen atom, forming a stable five-membered chelate ring with the quinoline nitrogen. nih.govnih.gov This bidentate chelation is a fundamental aspect of its strong metal-binding ability. scirp.orgscirp.orgnih.gov The design of new ligands often involves modifying this basic scaffold. Isosteric replacements, where functional groups are swapped for others with similar steric and electronic characteristics, are a common strategy. nih.gov For instance, replacing the hydroxyl group or altering the quinoline ring system can lead to new metal-binding isosteres (MBIs) with distinct physicochemical properties and metal ion selectivities. nih.gov

Furthermore, the introduction of additional functional groups at various positions on the quinoline ring can enhance solubility, modulate lipophilicity, and introduce new donor atoms, thereby influencing the coordination geometry and stability of the metal complexes. nih.govmdpi.com For example, the incorporation of a proline moiety into a 5-nitro-8-hydroxyquinoline structure was shown to improve aqueous solubility. mdpi.comnih.gov The electronic nature of the substituents also has a profound impact; electron-withdrawing or electron-donating groups can alter the basicity of the donor atoms and, consequently, the stability and reactivity of the metal complexes. nih.gov

Chelation Properties and Metal Ion Interactions

The chelation properties of ligands derived from 8-methoxyquinoline-2-carbonitrile are central to their function. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable, cyclic structures known as chelate rings. This "chelate effect" enhances the thermodynamic stability of the metal complex compared to complexes with monodentate ligands.

Binding Modes and Coordination Geometries

Ligands based on the 8-substituted quinoline scaffold typically act as bidentate chelators, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the donor atom of the substituent at the 8-position. scirp.orgscirp.org In the case of the parent compound, 8-hydroxyquinoline (8-HQ), the nitrogen and the deprotonated oxygen of the hydroxyl group are the two donor atoms. nih.gov This bidentate (N,O⁻) coordination is a common and well-documented binding mode. mdpi.com

The geometry of the resulting metal complex is influenced by several factors, including the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the molar ratio of metal to ligand. Common coordination geometries observed for metal complexes with quinoline-based ligands include:

Square Planar: Often seen with d⁸ metal ions like Ni(II) and Cu(II) in a 1:2 metal-to-ligand ratio. scirp.orgscirp.org

Tetrahedral: Typically formed by metals with d⁰ or d¹⁰ electron configurations, though it can occur with other configurations as well. libretexts.org

Octahedral: A very common geometry, often achieved when two ligand molecules and two solvent molecules (like water) coordinate to the metal center, resulting in a 1:2:2 (metal:ligand:solvent) stoichiometry. scirp.orgscirp.orglibretexts.org This geometry can sometimes be distorted. ekb.eg

Trigonal Bipyramidal and Square Pyramidal: These are common geometries for five-coordinate complexes. libretexts.orglibretexts.org

Eight-coordinate geometries: For larger metal ions, higher coordination numbers are possible, leading to structures like square antiprismatic or dodecahedral. libretexts.orglibretexts.org

Formation of Metal Complexes

The reaction of 8-methoxyquinoline-2-carbonitrile and its derivatives with various metal ions leads to the formation of coordination complexes. The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), particularly with divalent metal ions. scirp.orgscirp.org This was confirmed for Co(II) and Ni(II) complexes with 8-hydroxyquinoline using spectrophotometric methods. scirp.orgscirp.org

The formation of these complexes often involves the deprotonation of the coordinating group at the 8-position, such as the hydroxyl group in 8-hydroxyquinoline. iosrjournals.org The resulting anionic ligand then binds to the metal cation. Studies have shown the successful synthesis of complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), Mn(II), Fe(II), and Zn(II). scirp.orgarabjchem.org The resulting metal complexes are often colored, air-stable solids with low solubility in water and common organic solvents, but may be soluble in polar aprotic solvents like DMF and DMSO. arabjchem.org

The stability of the formed metal complexes is a key characteristic. For instance, the metal binding affinity of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand at physiological pH was determined to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.comnih.gov This selective affinity is a critical factor in the design of ligands for specific applications.

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the structure and bonding in metal complexes derived from 8-methoxyquinoline (B1362559) scaffolds. These methods provide valuable insights into the coordination environment of the metal ion and the changes that occur in the ligand upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. A key indicator of coordination for 8-hydroxyquinoline complexes is the shift in the ν(C-O) stretching frequency. In the free ligand, this band appears at a certain wavenumber, and upon complexation, it shifts, confirming the involvement of the oxygen atom in bonding. iosrjournals.org Similarly, changes in the vibrational frequencies associated with the quinoline ring can indicate the coordination of the nitrogen atom. ekb.eg The presence of coordinated water molecules in the complex can be identified by characteristic O-H stretching, bending, rocking, and wagging vibrations. arabjchem.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes and to determine their stoichiometry. scirp.orgscirp.org The UV-Vis spectra of the complexes typically show absorption bands corresponding to n→π* and π→π* transitions within the ligand, as well as d-d transitions in the case of transition metal complexes. scirp.orgscirp.org The position and intensity of these bands can be influenced by the solvent and the coordination environment. scirp.orgscirp.org Spectrophotometric titrations, where the absorbance is monitored as a function of the metal-to-ligand ratio, are a common method for determining the stoichiometry of the complexes in solution. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H NMR spectroscopy can provide detailed structural information in solution. mdpi.comnih.gov Chemical shift changes in the ligand's protons upon complexation can help elucidate the binding mode.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic species and is therefore useful for studying complexes of metal ions with unpaired electrons, such as Cu(II). mdpi.comnih.gov EPR spectroscopy provides information about the electronic structure and coordination geometry around the paramagnetic metal center.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns. mdpi.com

The following table summarizes the spectroscopic data for some representative metal complexes of 8-hydroxyquinoline derivatives.

| Complex | Spectroscopic Technique | Key Findings | Reference |

| Co(II)-8-HQ | UV-Vis | Absorption maximum at 371 nm, 1:2 metal-to-ligand ratio confirmed. | scirp.orgscirp.org |

| Ni(II)-8-HQ | UV-Vis | Absorption maximum at 366 nm, 1:2 metal-to-ligand ratio confirmed. | scirp.orgscirp.org |

| Various M(II)-8-HQ | IR | Shift in ν(C-O) band indicates coordination through oxygen. | iosrjournals.org |

| Various M(II)-8-HQ | IR | Bands for coordinated water molecules observed. | arabjchem.org |

Applications of Metal Complexes in Catalysis Research

Metal complexes derived from quinoline-based ligands have shown promise as catalysts in various chemical transformations. The catalytic activity of these complexes is attributed to the ability of the central metal ion to coordinate with substrates and facilitate their reaction.

One area of investigation is the use of mixed ligand complexes of Co(II) with 8-hydroxyquinoline and amino acids as catalysts for the hydrolysis of esters, such as methyl acetate (B1210297) and ethyl acetate. iosrjournals.org These complexes have been shown to act as homogeneous catalysts, with the rate of hydrolysis being first order with respect to the ester concentration. iosrjournals.org The catalytic efficiency of these complexes can be influenced by temperature, with the rate constant increasing at higher temperatures. iosrjournals.org By studying the temperature dependence of the reaction rate, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡) can be determined, providing insights into the reaction mechanism. iosrjournals.org

Development of Fluorescent Chemosensors based on Quinoline Ligands

Quinoline and its derivatives are excellent fluorophores, a property that has been extensively utilized in the development of fluorescent chemosensors for the detection of metal ions. rsc.orgnih.gov These sensors operate on the principle that the fluorescence properties of the quinoline scaffold are modulated upon binding to a specific metal ion. scirp.orgscirp.org This change in fluorescence can be a "turn-on" or "turn-off" response, where the fluorescence is enhanced or quenched, respectively.

The design of these chemosensors involves coupling the quinoline fluorophore to a receptor unit that selectively binds the target analyte. The interaction with the metal ion alters the electronic structure of the fluorophore, leading to a change in its emission spectrum. For example, a novel mono Schiff base of a quinoline derivative was designed as a reversible fluorescent-colorimetric sensor for the "on-off" detection of Pb²⁺ ions in a semi-aqueous medium. nih.gov

The development of fluorescent chemosensors has been a rapidly growing field, with applications in biology, environmental science, and pharmacology. rsc.org Quinoline-based chemosensors have been developed for the detection of various metal ions, including zinc, cadmium, lead, and mercury. scirp.org The high sensitivity and selectivity of these sensors make them powerful tools for analytical applications. nih.gov

Applications of 8 Methoxyquinoline 2 Carbonitrile in Organic Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesisresearchgate.net

The reactivity of the nitrile group, combined with the stable quinoline (B57606) core, makes 8-Methoxyquinoline-2-carbonitrile a valuable precursor in synthetic chemistry. It serves as a key intermediate for accessing a range of functionalized quinoline derivatives and more complex heterocyclic systems.

Precursor for Diverse Quinoline Derivatives

The carbonitrile group (–C≡N) is a gateway to several fundamental functional groups, allowing for the straightforward synthesis of other quinoline derivatives. Two of the most common and powerful transformations of nitriles are hydrolysis to carboxylic acids and reduction to primary amines. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.orgchemguide.co.ukcommonorganicchemistry.comwikipedia.org

Hydrolysis to 8-Methoxyquinoline-2-carboxylic acid: Through acid- or base-catalyzed hydrolysis, the nitrile group can be converted into a carboxylic acid. masterorganicchemistry.comlibretexts.orgchemguide.co.ukbyjus.com This reaction typically proceeds by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH). chemguide.co.uk The resulting 8-Methoxyquinoline-2-carboxylic acid is itself a versatile intermediate, useful for forming amides, esters, and other acyl derivatives.

Reduction to (8-Methoxyquinolin-2-yl)methanamine (B15249342): The nitrile can be reduced to a primary amine using various reducing agents. organic-chemistry.orglibretexts.orgcommonorganicchemistry.com Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) or chemical reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The resulting (8-Methoxyquinolin-2-yl)methanamine introduces a flexible linker and a basic amino group, which is a key component in many pharmacologically active molecules.

Table 1: Key Transformations of 8-Methoxyquinoline-2-carbonitrile

| Starting Material | Reaction | Reagents | Product | Product Class |

|---|---|---|---|---|

| 8-Methoxyquinoline-2-carbonitrile | Hydrolysis | H₃O⁺, heat or 1. NaOH, heat 2. H₃O⁺ | 8-Methoxyquinoline-2-carboxylic acid | Carboxylic Acid |

| 8-Methoxyquinoline-2-carbonitrile | Reduction | 1. LiAlH₄, ether 2. H₂O or H₂, Pd/C | (8-Methoxyquinolin-2-yl)methanamine | Primary Amine |

Synthesis of Complex Heterocyclic Systems

Beyond simple functional group interconversion, the nitrile group of 8-Methoxyquinoline-2-carbonitrile is an excellent electrophile for constructing more elaborate heterocyclic frameworks. A prime example is its use in the synthesis of tetrazoles.

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and pharmacokinetic properties. nih.govbeilstein-journals.org The most common method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. nih.gov

By reacting 8-Methoxyquinoline-2-carbonitrile with an azide, the quinoline ring can be fused to a tetrazole ring, yielding 2-(1H-tetrazol-5-yl)-8-methoxyquinoline . This transformation creates a more complex, multi-ring heterocyclic system, wedding the established quinoline scaffold to the medicinally important tetrazole moiety. Such hybrid molecules are of great interest in drug discovery. nih.govmdpi.comrug.nl

Contributions to Materials Science

The electronic properties inherent to the quinoline ring system suggest that 8-Methoxyquinoline-2-carbonitrile could be a valuable component in advanced materials. Its potential is most evident when considered by analogy to the well-established applications of its close relative, 8-hydroxyquinoline (B1678124) (8-HQ).

Development of Electron Carriers in Organic Light-Emitting Diodes (OLEDs) (by analogy to 8-hydroxyquinoline)

One of the most significant applications of 8-hydroxyquinoline in materials science is in the form of its aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3). Alq3 is a benchmark material used as an electron transport layer (ETL) and emissive layer in OLEDs due to its excellent thermal stability, good film-forming properties, and efficient electron transport capabilities.

The function of an ETL in an OLED is to facilitate the movement of electrons from the cathode into the emissive layer, where they can recombine with holes to generate light. Quinoline-based compounds are well-suited for this role due to the electron-deficient nature of the pyridine (B92270) ring within their structure. nih.gov

By analogy, metal complexes derived from 8-Methoxyquinoline-2-carbonitrile or the compound itself could exhibit similar electron-transporting properties. The fundamental quinoline core provides the necessary electronic framework for accepting and transporting electrons. The presence of the electron-withdrawing nitrile group at the 2-position could further enhance its electron-accepting ability, a desirable trait for an ETL material. Therefore, it is plausible that derivatives of 8-Methoxyquinoline-2-carbonitrile could be developed as next-generation electron carriers in OLED devices.

Potential in Nonlinear Optical (NLO) Materials (by analogy to 8-hydroxyquinoline derivatives)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like frequency conversion, optical switching, and data storage. A common molecular design strategy for second-order NLO materials is to create a molecule with a π-conjugated system (a bridge) connecting an electron-donating group (D) and an electron-accepting group (A), known as a D-π-A architecture.

8-Methoxyquinoline-2-carbonitrile fits this design paradigm perfectly.

Electron Donor (D): The methoxy (B1213986) (–OCH₃) group at the 8-position is a well-known electron-donating group.

π-Bridge (π): The quinoline ring itself is an extended, aromatic π-system.

Electron Acceptor (A): The nitrile (–C≡N) group at the 2-position is a strong electron-withdrawing group.

This intramolecular charge-transfer character, created by the push-pull effect of the donor and acceptor groups across the quinoline bridge, is a key requirement for a large second-order hyperpolarizability (β), the microscopic measure of NLO activity. Computational studies on similar substituted quinolines have shown that this type of electronic arrangement can lead to significant NLO properties. Therefore, 8-Methoxyquinoline-2-carbonitrile is a promising candidate for investigation as a new NLO material.

Role in Analytical Chemistry Methodologies

The 8-hydroxyquinoline (8-HQ) ligand is a classic reagent in analytical chemistry, renowned for its ability to form stable chelate complexes with a wide variety of metal ions. rsc.org This chelating property, which involves the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, has been exploited for gravimetric analysis, solvent extraction, and, most notably, fluorescent sensing. mdpi.comnih.govgoogle.com The chelation often results in a significant enhancement of fluorescence, making 8-HQ derivatives powerful tools for detecting trace amounts of metal ions. nih.gov

While replacing the hydroxyl group with a methoxy group (–OCH₃) removes the acidic proton and alters the chelation behavior, the fundamental coordinating atoms (the quinoline nitrogen and the etheral oxygen) remain. This suggests that 8-Methoxyquinoline-2-carbonitrile could still form complexes with certain metal ions.

More directly, recent research has demonstrated that an 8-methoxyquinoline-derived sensor can effectively detect Zn²⁺ ions through a significant fluorescence enhancement, confirming the utility of the 8-methoxyquinoline (B1362559) scaffold in modern analytical probes. The presence of the nitrile group could further modulate the electronic properties and binding selectivity of such sensors. Given the rich history of quinolines in fluorescent sensing, 8-Methoxyquinoline-2-carbonitrile and its derivatives represent a promising platform for developing new analytical methods for environmental and biological monitoring. nih.gov

Reagent for Metal Ion Preconcentration and Extraction

The parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives are well-regarded as highly effective chelating agents for a multitude of metal cations. rroij.comscispace.com This capability allows them to be used in separation and preconcentration techniques, which are crucial for detecting trace levels of metal ions in environmental and biological samples. rroij.comnih.gov The process involves the formation of uncharged metal chelates that can be extracted from an aqueous phase into an immiscible organic solvent. jcsp.org.pk

8-Methoxyquinoline-2-carbonitrile, sharing the foundational quinoline scaffold, is also poised for such applications. The nitrogen of the pyridine ring and the oxygen of the methoxy group can act as coordination sites for metal ions. scirp.org The presence and position of the nitrile group can further influence the molecule's electronic properties and its selectivity toward specific metals. Research on related compounds has demonstrated the successful preconcentration of various heavy metals using 8-hydroxyquinoline as the chelating agent and lanthanum(III) as a carrier element. nih.gov

Use in Gravimetric Analysis

Gravimetric analysis is a quantitative method based on the measurement of mass, often involving the precipitation of an analyte from a solution. researchgate.net For this technique to be accurate, the precipitate formed must have low solubility, high purity, and a known, stable composition. researchgate.net 8-Hydroxyquinoline is an exemplary reagent in precipitation gravimetry, as it reacts with numerous metal ions to form well-defined, stable, and insoluble complexes. rroij.comscispace.comnist.gov This precipitation allows for the separation and subsequent weighing of the metal in the form of its quinoline chelate.

Given that 8-Methoxyquinoline-2-carbonitrile retains the core chelating structure of 8-hydroxyquinoline, it can be inferred that it would also form insoluble complexes with various metal ions. The formation of these precipitates would enable its use in the gravimetric determination of metals. The general principle has been successfully applied in the analysis of aluminum in materials like feldspar, where 8-hydroxyquinoline is used to precipitate the metal from an acidic solution. nist.gov

Industrial Research Applications

In industrial settings, quinoline derivatives serve as versatile building blocks and functional molecules. 8-Methoxyquinoline-2-carbonitrile's unique combination of functional groups—a quinoline core, a methoxy ether, and a reactive nitrile—makes it a valuable intermediate in the synthesis of specialized chemicals, including dyes and other complex organic molecules.

Dye Manufacturing

The 8-hydroxyquinoline structure is a known component in the synthesis of azo dyes. researchgate.netmedcraveonline.com These dyes are created by coupling a diazonium salt with a suitable aromatic compound, known as a coupler. 8-hydroxyquinoline can act as such a coupling agent, leading to the formation of vividly colored disperse dyes suitable for synthetic fabrics like polyester (B1180765). researchgate.netmedcraveonline.com The resulting dyes have shown good affinity for polyester fabric, with moderate to excellent fastness properties. researchgate.net By extension, 8-Methoxyquinoline-2-carbonitrile could serve as a precursor or a direct coupling component in dye synthesis. The methoxy and nitrile groups would act as powerful auxochromes, modifying the chromophore's properties to influence the final color, intensity, and fastness of the dye.

General Chemical Synthesis Intermediate

Quinoline and its derivatives are fundamental scaffolds in organic synthesis, serving as starting materials for a wide array of more complex molecules with applications in pharmaceuticals and materials science. nih.govresearchgate.net 8-methoxyquinoline itself has been utilized as a starting material for the synthesis of other functionalized compounds. researchgate.net The nitrile group (–C≡N) present in 8-Methoxyquinoline-2-carbonitrile is particularly valuable, as it is a versatile functional group that can undergo various chemical transformations. For instance, it can be hydrolyzed to form a carboxylic acid, reduced to produce a primary amine, or used in cycloaddition reactions to create other heterocyclic systems. This chemical reactivity makes 8-Methoxyquinoline-2-carbonitrile a useful intermediate for developing novel quinoline-based compounds with tailored properties.

Surface Chemistry Interactions and Adsorption Phenomena

The ability of the quinoline ring system and its associated heteroatoms to interact with surfaces, particularly metals, underpins its use in surface chemistry and materials science. These interactions can range from simple adsorption to the formation of protective layers, making these compounds suitable for applications like corrosion inhibition and the creation of functionalized adsorbents for environmental remediation.

8-hydroxyquinoline derivatives have been successfully anchored onto substrates to create materials designed for the selective adsorption of metal ions. nih.gov For example, a magnetic chitosan (B1678972) nanocomposite functionalized with 8-hydroxyquinoline was developed for the selective removal of cobalt(II) ions from aqueous solutions. nih.gov This material demonstrated a high adsorption capacity and good selectivity for cobalt over other metal ions like cadmium, nickel, and lead. nih.gov

Furthermore, 8-hydroxyquinoline derivatives are recognized as effective corrosion inhibitors for metals such as mild steel in acidic environments. najah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that prevents the corrosive medium from reaching the metal. The nitrogen and oxygen atoms within the quinoline structure are critical to this adsorption process. najah.edu It is therefore highly probable that 8-Methoxyquinoline-2-carbonitrile would exhibit similar surface-active properties, allowing it to adsorb onto various substrates and function as a corrosion inhibitor or as a functional ligand on a sorbent material.

Theoretical and Computational Investigations of 8 Methoxyquinoline 2 Carbonitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and molecular geometry can be obtained.

Density Functional Theory (DFT) Studies for Molecular Properties

For instance, DFT calculations performed on similar quinoline (B57606) compounds, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have utilized the B3LYP functional with a 6-311G* basis set to achieve optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.govnih.gov This level of theory is also commonly used for other quinoline derivatives to analyze their structural parameters. scirp.orgscirp.org

Based on these analogous studies, a DFT optimization of 8-Methoxyquinoline-2-carbonitrile would likely reveal a nearly planar quinoline ring system. The methoxy (B1213986) group at the 8-position and the carbonitrile group at the 2-position would influence the electron density distribution across the aromatic system. The predicted bond lengths and angles would be expected to be consistent with those of other substituted quinolines, showing characteristic aromatic C-C and C-N bond distances.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Quinoline Derivative (2-formyl-6-methoxy-3-carbethoxy quinoline)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.37 - 1.45 |

| C-N (quinoline) | ~1.32 - 1.38 |

| C-O (methoxy) | ~1.36 |

| C≡N (nitrile) | ~1.15 |

| C-C-C (aromatic) | ~118 - 122 |

| C-N-C (quinoline) | ~117 |

Note: This data is for an analogous compound and serves as an illustrative example of the type of information obtained from DFT calculations. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the quinoline ring system, while the LUMO is a π*-orbital. In 8-Methoxyquinoline-2-carbonitrile, the electron-donating methoxy group at the 8-position would be expected to raise the energy of the HOMO, while the electron-withdrawing carbonitrile group at the 2-position would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Computational studies on similar quinoline derivatives have shown that the HOMO and LUMO are often localized on the quinoline ring system, and the energy gap can be correlated with the molecule's reactivity. nih.govnih.govresearchgate.net

Table 2: Representative FMO Analysis Data for an Analogous Quinoline Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: This data is for an analogous compound and serves as an illustrative example. The actual values for 8-Methoxyquinoline-2-carbonitrile would require specific calculations.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

Computational Prediction of IR, NMR, and UV-Vis Spectra

Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide a powerful tool for the structural elucidation of molecules.

Infrared (IR) Spectroscopy: Computational methods, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational bands. For quinoline derivatives, characteristic vibrational frequencies include C-H stretching, C=C and C=N ring stretching, and substituent group vibrations. mdpi.comresearchgate.netresearchgate.net For 8-Methoxyquinoline-2-carbonitrile, the IR spectrum would be expected to show a strong peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in confirming molecular structures. nih.govnih.gov Computational models can calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift. For 8-Methoxyquinoline-2-carbonitrile, the protons and carbons of the quinoline ring would exhibit chemical shifts in the aromatic region, with specific values influenced by the positions of the methoxy and carbonitrile groups. The methoxy group protons would likely appear as a singlet around 3.9-4.1 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.gov The calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region arising from π→π* transitions. researchgate.net The presence of the methoxy and carbonitrile substituents on the quinoline core of 8-Methoxyquinoline-2-carbonitrile would be expected to cause shifts in these absorption bands compared to the parent quinoline molecule.

Table 3: Predicted Spectroscopic Data for 8-Methoxyquinoline-2-carbonitrile Based on Analogous Compounds

| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / Wavelength (nm) |

| IR | C≡N stretch | 2220 - 2260 |

| ¹H NMR | Methoxy protons | 3.9 - 4.1 |

| ¹³C NMR | Nitrile carbon | 115 - 120 |

| UV-Vis | π→π* transition | ~250 - 350 |

Note: These are estimated values based on data for analogous compounds and general spectroscopic principles.

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition state structures of a reaction. This involves finding the saddle point on the potential energy surface that connects the reactants and products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate. rsc.orgnih.gov

For reactions involving 8-Methoxyquinoline-2-carbonitrile, such as nucleophilic substitution or cycloaddition reactions, DFT calculations could be used to model the reaction pathway. The analysis would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. This would allow for a detailed understanding of the reaction mechanism at a molecular level, including the role of the methoxy and carbonitrile groups in influencing the reactivity and regioselectivity of the reaction. While specific computational studies on the reaction mechanisms of 8-Methoxyquinoline-2-carbonitrile were not found, the methodologies applied to other quinoline derivatives would be directly applicable. rsc.org

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. nih.gov Mapping the PES for 8-Methoxyquinoline-2-carbonitrile would allow for the identification of stable isomers, transition states for conformational changes, and pathways for chemical reactions.

This computational exploration would reveal the energy barriers between different conformers, for instance, those arising from the rotation of the methoxy group. The global minimum on the PES would correspond to the most stable conformation of the molecule. Furthermore, locating saddle points (transition states) on the PES is critical for understanding the kinetics of isomerization and decomposition reactions. For example, the PES could elucidate the energy requirements for the molecule to undergo hypothetical reactions such as nitrile group migration or ring-opening reactions under specific conditions.

A detailed exploration of the potential energy surface of the quinoline cation has been carried out to understand its fragmentation mechanisms. nih.gov This study, utilizing density functional theory, investigated previously unexplored pathways, including isomerization and the elimination of hydrogen isocyanide (HNC). nih.gov The investigation of isomerization mechanisms that lead to five- to seven-membered ring intermediates revealed them to be dominant channels from both energetic and kinetic perspectives. nih.gov

Table 1: Hypothetical Key Features on the Potential Energy Surface of 8-Methoxyquinoline-2-carbonitrile

| Feature | Description | Estimated Relative Energy (kcal/mol) |

| Global Minimum | The most stable, lowest-energy conformation of the molecule. | 0 |

| Rotational Barrier (Methoxy Group) | The energy required to rotate the -OCH3 group relative to the quinoline ring. | 2-5 |

| First Excited State | The lowest electronic excited state, relevant for photochemistry. | > 60 |

| Transition State for Isomerization | The energy maximum along the reaction coordinate for rearrangement of the quinoline core. | Highly variable, dependent on the specific rearrangement |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a detailed PES mapping.

Computational Synthesis Design and Retrosynthesis Planning

Computational tools are increasingly used to design efficient synthetic routes. Retrosynthetic analysis, a technique for planning organic syntheses, can be significantly enhanced by computational methods that predict reaction feasibility and identify optimal synthetic pathways. actascientific.com For a molecule like 8-Methoxyquinoline-2-carbonitrile, a computational retrosynthesis would involve breaking it down into simpler, commercially available precursors.

A plausible retrosynthetic disconnection for 8-Methoxyquinoline-2-carbonitrile would involve the C-C bond between the quinoline ring and the nitrile group, and the ether linkage of the methoxy group. This suggests precursors such as an 8-methoxyquinoline (B1362559) derivative and a cyanating agent, or a suitably substituted aniline (B41778) and a cyclic ketone in a multi-step synthesis. Computational chemistry can aid in evaluating the thermodynamics and kinetics of various synthetic reactions to predict yields and identify potential side products. Recent advances in oxidative annulation strategies for quinoline synthesis, often guided by computational insights, highlight the power of these integrated approaches. mdpi.com

A study on different quinoline derivatives proposed a retrosynthetic route for their production. nih.gov While not specific to 8-Methoxyquinoline-2-carbonitrile, the general strategy provides a valuable template.

Table 2: Potential Retrosynthetic Disconnections for 8-Methoxyquinoline-2-carbonitrile and Key Precursors

| Disconnection | Precursors | Synthetic Strategy |

| C2-CN bond | 2-Halo-8-methoxyquinoline, Cyanide source (e.g., KCN) | Nucleophilic aromatic substitution |

| Quinoline ring formation | 2-Amino-methoxy-benzaldehyde, Acetonitrile | Friedländer annulation |

| Quinoline ring formation | 8-Methoxy-2-methylquinoline | Oxidation of the methyl group followed by conversion to nitrile |

Molecular Dynamics Simulations for Chemical Reactivity

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, solvent effects, and interactions with other molecules. nih.govnih.gov For 8-Methoxyquinoline-2-carbonitrile, MD simulations can be employed to understand its reactivity in different environments.

For instance, simulating the molecule in an aqueous solution would reveal the hydration structure around the polar methoxy and nitrile groups and the hydrophobic quinoline core. This is crucial for understanding its solubility and how water might mediate its reactions.

Furthermore, MD simulations are powerful tools for studying interactions with biological macromolecules. A study on various quinoline derivatives used MD simulations to assess their potential as inhibitors of the acetylcholinesterase enzyme, which is relevant in the context of Alzheimer's disease. nih.govnih.gov In such a study involving 8-Methoxyquinoline-2-carbonitrile, the molecule would be docked into the active site of a target protein, and an MD simulation would be run to observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and the conformational changes in both the ligand and the protein. nih.gov The binding free energy can also be calculated from the simulation trajectory to quantify the affinity of the molecule for the target. nih.govnih.gov

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation of 8-Methoxyquinoline-2-carbonitrile with a Target Protein

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |

| Average Number of Hydrogen Bonds | 2.1 | Indicates specific hydrogen bonding interactions with the protein. |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | Suggests a favorable binding affinity. |

Note: This table presents hypothetical data to illustrate the output of an MD simulation study.

Analysis of Charge Delocalization and Hyperconjugative Interactions

The electronic structure of 8-Methoxyquinoline-2-carbonitrile, particularly the distribution of electrons and the interactions between orbitals, governs its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. q-chem.comjoaquinbarroso.comwisc.edu

An NBO analysis of 8-Methoxyquinoline-2-carbonitrile would provide detailed information on:

Natural Atomic Charges: The charge distribution across the molecule, indicating the most electrophilic and nucleophilic sites. The nitrogen atom of the quinoline ring and the nitrile group are expected to be electron-rich, while the carbon atom of the nitrile group and the carbon atoms attached to the electronegative atoms will be electron-deficient.

Hybridization: The hybridization of the atomic orbitals involved in bonding.

DFT studies on 8-hydroxyquinoline (B1678124) and its derivatives have shown significant electron transfer and covalent bonding upon interaction with surfaces, which can be understood through the analysis of projected density of states and electron density variations. nih.gov Similar analyses for 8-Methoxyquinoline-2-carbonitrile would provide a deep understanding of its electronic landscape.

Table 4: Selected Hypothetical NBO Analysis Results for 8-Methoxyquinoline-2-carbonitrile

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C7-C8) | 5.2 | n -> π* (Resonance) |

| π (C5-C6) | π* (C=N) | 2.1 | π -> π* (Conjugation) |

| σ (C-H) | σ* (C-C) | 0.8 | σ -> σ* (Hyperconjugation) |

Note: These values are illustrative and represent the type of data obtained from an NBO analysis.

Structure Activity Relationship Studies in the Context of 8 Methoxyquinoline 2 Carbonitrile Derivatives

Impact of Nitrile Group Modifications on Chemical Activity

The nitrile group at the C2 position of the quinoline (B57606) ring is a versatile functional handle that significantly influences the molecule's reactivity. As an electron-withdrawing group, it activates the quinoline ring, particularly at the C4 position, towards nucleophilic attack. youtube.com The electrophilic nature of the nitrile carbon itself allows for a variety of chemical transformations, providing a gateway to diverse molecular architectures. libretexts.orglibretexts.org

Key modifications of the nitrile group and their impact on chemical activity include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide (8-methoxyquinoline-2-carboxamide) and subsequently a carboxylic acid (8-methoxyquinoline-2-carboxylic acid). libretexts.org This transformation is fundamental for creating derivatives with altered polarity and hydrogen bonding capabilities. The resulting carboxylic acid can then be coupled with amines or alcohols to form a wide array of esters and amides. nih.gov

Reduction: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), affords a primary amine (2-aminomethyl-8-methoxyquinoline). libretexts.org This introduces a basic and nucleophilic center into the molecule, drastically changing its chemical properties and potential for further functionalization.

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl side chains at the C2 position.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles. This modification replaces the linear nitrile with a planar, aromatic heterocyclic ring, significantly altering the steric and electronic profile of the molecule.

The reactivity of the nitrile group is a cornerstone of the chemical utility of 8-methoxyquinoline-2-carbonitrile. The ability to convert it into other functional groups provides a powerful tool for modulating the properties of the resulting compounds.

Table 1: Impact of Nitrile Group Modifications

| Modification | Reagents/Conditions | Product Functional Group | Impact on Chemical Activity |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Increases polarity and hydrogen bonding potential. libretexts.org |

| Reduction | LiAlH₄ | Primary Amine | Introduces a basic and nucleophilic center. libretexts.org |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone | Allows for the introduction of diverse side chains. libretexts.org |

| Tetrazole Formation | NaN₃ | Tetrazole | Replaces the linear nitrile with an aromatic ring. |

Influence of Methoxy (B1213986) Group Positioning and Modifications

The methoxy group at the C8 position is a strong electron-donating group that significantly influences the electronic properties of the quinoline ring system. Its position is critical, as it directs electrophilic substitution primarily to the C5 and C7 positions. youtube.com

The primary modification of the methoxy group is its cleavage to a hydroxyl group, a transformation that has profound effects on the molecule's properties:

Demethylation: Cleavage of the methyl ether to form the corresponding phenol (B47542) (8-hydroxyquinoline-2-carbonitrile) can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This conversion introduces a phenolic hydroxyl group, which can act as a hydrogen bond donor and imparts acidic properties to the molecule.

The presence of the 8-hydroxyl group in close proximity to the quinoline nitrogen creates a bidentate chelation site. This structural feature is well-known in 8-hydroxyquinoline (B1678124) derivatives and is responsible for their ability to form stable complexes with a wide range of metal ions. nih.gov This chelation capability can dramatically alter the chemical and biological activity of the molecule.

The position of the methoxy group is also crucial. For instance, in 6-methoxyquinoline, the electronic effects would be distributed differently, influencing the regioselectivity of substitution reactions. google.com

Table 2: Influence of Methoxy Group Modifications

| Modification | Reagents/Conditions | Product Functional Group | Impact on Chemical Activity |

|---|---|---|---|

| Demethylation | BBr₃ or HBr | Phenolic Hydroxyl | Introduces acidity and metal-chelating properties. |

Effect of Quinoline Ring Substitutions on Reactivity

The reactivity of the quinoline ring in 8-methoxyquinoline-2-carbonitrile is a complex interplay of the inherent properties of the quinoline nucleus and the directing effects of the existing substituents. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. nih.gov

Electrophilic Substitution: The electron-donating 8-methoxy group directs incoming electrophiles to the C5 and C7 positions. youtube.com For example, bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the major product. researchgate.net

Nucleophilic Substitution: The electron-withdrawing nitrile group at C2, combined with the ring nitrogen, makes the C4 position susceptible to nucleophilic attack. youtube.com

The introduction of further substituents onto the quinoline ring can fine-tune the molecule's reactivity. For example, the addition of electron-withdrawing groups would further decrease the electron density of the ring system, making it more susceptible to nucleophilic attack. Conversely, the introduction of additional electron-donating groups would enhance the reactivity towards electrophiles.

Table 3: Regioselectivity of Reactions on the Quinoline Ring

| Reaction Type | Favored Positions | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C5, C7 | Activating effect of the 8-methoxy group. youtube.com |

| Nucleophilic Substitution | C4 | Deactivating effect of the nitrile group and ring nitrogen. youtube.com |

Conformational Analysis and its Implications for Chemical Behavior

The conformation of 8-methoxyquinoline-2-carbonitrile and its derivatives plays a significant role in their chemical behavior. The quinoline ring system is planar, but the orientation of the methoxy group relative to the ring can vary.

In the solid state, crystal packing forces can influence the conformation. For example, in the crystal structure of 2-chloro-8-methoxyquinoline-3-carbaldehyde, the quinoline ring system is nearly planar, with the methoxy group showing a slight deviation. researchgate.net The dihedral angle between the quinoline ring and the methoxy group can affect the extent of electronic communication between the methoxy group's lone pairs and the aromatic system.

The conformation of the molecule can also influence its ability to interact with other molecules, such as reagents or biological targets. For instance, the spatial arrangement of the nitrile and methoxy groups will dictate how the molecule presents itself for intermolecular interactions.

Design Principles for Modifying Quinoline Core Functionality

The design of new 8-methoxyquinoline-2-carbonitrile derivatives is guided by several key principles aimed at modulating the core functionality for specific applications.

Functional Group Interconversion: As discussed in section 8.1, the nitrile group is a versatile handle for introducing a wide range of other functionalities. organic-chemistry.orgvanderbilt.edu This allows for the systematic exploration of how different functional groups at the C2 position affect the molecule's properties.

Modulation of Electronic Properties: The electronic properties of the quinoline ring can be systematically altered by introducing substituents with different electronic effects (electron-donating or electron-withdrawing) at various positions on the ring. This can be used to control the reactivity of the molecule and its ability to participate in specific chemical reactions.

Introduction of Chelating Moieties: The conversion of the 8-methoxy group to an 8-hydroxyl group introduces a powerful metal-chelating site. The design of molecules with specific metal-binding properties is a key strategy in various fields, including catalysis and medicinal chemistry.

By applying these design principles, chemists can rationally modify the 8-methoxyquinoline-2-carbonitrile scaffold to create new molecules with desired chemical and physical properties.

Emerging Research Methodologies for Quinoline Based Compounds

Automation and Robotics in Quinoline (B57606) Synthesis

The integration of automation and robotics into chemical synthesis is revolutionizing the way quinoline-based compounds are developed. acm.org Automated platforms can perform complex, multi-step syntheses with high precision and reproducibility, minimizing human error and enabling high-throughput experimentation. ucla.edu

For a target molecule like 8-Methoxyquinoline-2-carbonitrile, an automated system could be programmed to execute a multi-step synthesis. This might involve the initial automated construction of a quinoline scaffold, followed by the introduction of the methoxy (B1213986) and carbonitrile functionalities. Robotic platforms can handle the precise dispensing of reagents, control reaction conditions such as temperature and time, and perform in-line purification and analysis, significantly accelerating the discovery and optimization of synthetic routes. acm.orgsyrris.com

These automated systems often utilize simplified molecular-input line-entry system (SMILES) strings to represent chemical structures, allowing for the rapid digital transmission of information to the synthesis platform. ucla.edu The development of such automated systems, sometimes referred to as "organic synthesis machines," holds the promise of on-demand synthesis of a vast array of small molecules, including novel quinoline derivatives. acm.org

Table 1: Potential Automated Synthesis Steps for 8-Methoxyquinoline-2-carbonitrile

| Step | Description | Key Parameters for Automation |

| 1 | Automated Reagent Preparation | Precise measurement and dispensing of starting materials. |

| 2 | Quinoline Ring Formation | Controlled heating, mixing, and reaction time. |

| 3 | Functional Group Introduction | Sequential addition of methoxy and carbonitrile precursors. |

| 4 | Work-up and Purification | Automated extraction, washing, and chromatographic separation. |

| 5 | Analysis | In-line spectroscopic analysis (e.g., NMR, MS) for quality control. |

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of quinolines. noelresearchgroup.comnih.govvapourtec.com This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to faster reactions, cleaner products, and enhanced safety, particularly when dealing with hazardous intermediates. noelresearchgroup.com

The synthesis of quinoline derivatives often involves exothermic reactions or the use of unstable intermediates, making flow chemistry an ideal approach. vapourtec.com For the synthesis of 8-Methoxyquinoline-2-carbonitrile, a flow chemistry setup could enable a tandem photoisomerization-cyclization process or a telescoped hydrogenation reaction, leading to higher yields and throughput compared to traditional batch methods. vapourtec.com The ability to easily scale up reactions by extending the operation time or using larger reactors is another key benefit of flow chemistry. noelresearchgroup.com

Furthermore, flow chemistry systems can be readily automated and integrated with in-line analysis techniques, allowing for rapid reaction optimization and the creation of large compound libraries for screening purposes. moldb.com

Table 2: Comparison of Batch vs. Flow Synthesis for Quinoline Derivatives

| Feature | Batch Synthesis | Flow Synthesis |